molecular formula C23H19N3O B11120700 8-methyl-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

8-methyl-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11120700
M. Wt: 353.4 g/mol
InChI Key: SQZKWEHIEBDUMZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation might involve oxidants like KMnO₄ or PCC, while reduction could use reducing agents like LiAlH₄.

      Major Products: The products formed depend on the reaction type. Oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could lead to the corresponding amine forms.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigate its interactions with biological targets, such as enzymes or receptors.

      Medicine: Assess its pharmacological properties, including potential as an antiparasitic or anticancer agent.

      Industry: Explore its use in materials science or as a precursor for other compounds.

  • Mechanism of Action

    • The exact mechanism remains an active area of study. It likely involves binding to specific cellular targets, affecting signaling pathways, or modulating enzymatic activity.
  • Comparison with Similar Compounds

      Similar Compounds: Other quinoline-based molecules, such as chloroquine, hydroxychloroquine, and quinoline alkaloids, share structural similarities.

      Uniqueness: Our compound’s specific substitution pattern and functional groups distinguish it from related analogs.

    Properties

    Molecular Formula

    C23H19N3O

    Molecular Weight

    353.4 g/mol

    IUPAC Name

    8-methyl-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

    InChI

    InChI=1S/C23H19N3O/c1-16-7-5-11-19-20(23(27)25-15-17-8-6-12-24-14-17)13-21(26-22(16)19)18-9-3-2-4-10-18/h2-14H,15H2,1H3,(H,25,27)

    InChI Key

    SQZKWEHIEBDUMZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4

    Origin of Product

    United States

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